molecular formula C23H30N4O2 B5413343 N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5413343
M. Wt: 394.5 g/mol
InChI Key: OUAUUPVWFLCTSV-UHFFFAOYSA-N
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Description

N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CPI-455, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound belongs to the class of drugs known as piperidine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to inhibit the activity of an enzyme called histone deacetylase 1 (HDAC1). HDAC1 is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting HDAC1, this compound can reduce the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound can induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, which can alleviate the symptoms of inflammation. In neurological disorders, this compound can improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its specificity for HDAC1, which reduces the risk of off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, which makes it a good candidate for drug development. However, one of the limitations of this compound is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain disease models.

Future Directions

There are several future directions for the development of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One direction is to improve its potency by modifying its chemical structure. Another direction is to test its effectiveness in combination with other drugs, such as chemotherapy agents. Additionally, further studies are needed to determine its safety and efficacy in clinical trials. Overall, this compound shows promising results as a potential therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 1H-indole-6-carboxylic acid with cyclopropylamine to form N-cyclopropyl-1H-indole-6-carboxamide. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cyclopropyl-1-[1-(1H-indole-6-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c28-22(25-19-5-6-19)18-2-1-11-27(15-18)20-8-12-26(13-9-20)23(29)17-4-3-16-7-10-24-21(16)14-17/h3-4,7,10,14,18-20,24H,1-2,5-6,8-9,11-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAUUPVWFLCTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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